molecular formula C13H8F3NO2S B1294325 alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene CAS No. 346-44-1

alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene

Cat. No.: B1294325
CAS No.: 346-44-1
M. Wt: 299.27 g/mol
InChI Key: UBCNQWMQLBEUOC-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of alpha,alpha,alpha-trifluoro-3-nitro-4-(phenylthio)toluene emerged from the broader evolution of organofluorine chemistry during the mid-to-late twentieth century. The fundamental understanding of carbon-fluorine bond formation and manipulation provided the foundation for synthesizing complex polyfunctional fluorinated compounds. Early work in organofluorine chemistry established that fluorine substitution could dramatically alter the physical and chemical properties of organic molecules, leading to enhanced thermal stability, altered electronic characteristics, and improved biological activity.

The specific synthetic approaches to this compound evolved from established nitration methodologies applied to trifluoromethylated aromatic systems. Research demonstrated that the nitration of alpha,alpha,alpha-trifluorotoluene derivatives could be accomplished using concentrated nitric acid and sulfuric acid mixtures under controlled temperature conditions. The subsequent introduction of phenylthio groups through nucleophilic substitution reactions represented a significant advancement in the synthetic methodology for accessing this class of compounds.

The development of efficient synthetic routes to this compound paralleled broader advances in trifluoromethylthiolation chemistry. Recent research has shown that trifluoromethylthiolation reactions can be catalyzed by Lewis acid systems, particularly iron(III) chloride in combination with organoselenium compounds, enabling rapid and selective functionalization of aromatic substrates. These methodological advances have made the compound more accessible for research applications and potential industrial uses.

Significance in Organofluorine Chemistry

This compound occupies a significant position within organofluorine chemistry due to its unique combination of functional groups and their synergistic effects. The trifluoromethyl group, characterized by its exceptional electron-withdrawing properties and chemical inertness, contributes substantially to the compound's stability and reactivity profile. The carbon-fluorine bond energy of approximately 480 kilojoules per mole makes trifluoromethyl-containing compounds remarkably stable toward thermal decomposition and chemical degradation.

The compound exemplifies the principles governing organofluorine reactivity, where the high electronegativity of fluorine (3.98 on the Pauling scale) creates significant polarization in carbon-fluorine bonds. This polarization results in a substantial dipole moment of 1.41 Debye for individual carbon-fluorine bonds, which profoundly influences molecular interactions and biological activity. The Van der Waals radius of fluorine (1.47 Angstroms) closely approximates that of hydrogen, allowing fluorine substitution without introducing significant steric hindrance.

The presence of the nitro group in this compound introduces additional electronic complexity through its strong electron-withdrawing character. This substituent can participate in redox reactions and serves as a versatile synthetic handle for further chemical transformations. The nitro group's ability to undergo reduction to form corresponding amines provides a pathway for accessing amino-substituted derivatives with potential biological activity.

The phenylthio substituent contributes unique reactivity patterns through its sulfur atom, which can act as both a nucleophile and an electrophile depending on reaction conditions. The phenylthio group enhances the compound's lipophilicity and can facilitate interactions with hydrophobic biological targets. This substituent also provides opportunities for oxidative transformations and metal coordination, expanding the compound's utility in organometallic chemistry and catalysis.

Nomenclature Conventions and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The base structure is toluene, with the methyl group bearing three fluorine atoms in the alpha positions, hence the alpha,alpha,alpha-trifluoro designation. The nitro group occupies the 3-position relative to the trifluoromethyl-substituted carbon, while the phenylthio group is located at the 4-position.

Alternative nomenclature systems describe this compound as 2-nitro-1-(phenylsulfanyl)-4-(trifluoromethyl)benzene, which follows the benzene-based naming convention. This nomenclature system numbers the aromatic carbons sequentially, with the phenylsulfanyl group at position 1, the nitro group at position 2, and the trifluoromethyl group at position 4. Both naming systems are acceptable and appear in chemical literature and databases.

The molecular formula C₁₃H₈F₃NO₂S reflects the compound's elemental composition, with a molecular weight of 299.27 grams per mole. The InChI (International Chemical Identifier) key UBCNQWMQLBEUOC-UHFFFAOYSA-N provides a unique digital identifier for database searches and chemical informatics applications. The SMILES (Simplified Molecular-Input Line-Entry System) notation [O-]N+C1=CC(=CC=C1SC2=CC=CC=C2)C(F)(F)F offers a linear representation suitable for computational chemistry applications.

Structural classification places this compound within several important chemical families. As an organofluorine compound, it belongs to the broader class of fluorinated organic molecules that have gained prominence in pharmaceutical and materials applications. The presence of the nitro group classifies it as a nitroaromatic compound, a family known for diverse biological activities and synthetic utility. The phenylthio substituent places it within the organosulfur compound category, which encompasses molecules with unique reactivity patterns involving sulfur chemistry.

Current Research Significance and Applications

Current research involving this compound focuses primarily on its utility as a synthetic intermediate in the preparation of more complex fluorinated compounds. The compound serves as a versatile building block for accessing diverse molecular architectures through selective functional group transformations. Research has demonstrated its effectiveness in constructing fluorinated aromatic systems with tailored electronic properties for specific applications.

In pharmaceutical chemistry, the compound has attracted attention as a precursor for bioactive molecule synthesis. The trifluoromethyl group's ability to enhance metabolic stability and membrane permeability makes trifluoromethyl-containing pharmaceuticals particularly valuable. The nitro group provides a reactive site for generating amino derivatives, which are common pharmacophores in drug development. The phenylthio group contributes to molecular lipophilicity and can influence binding interactions with biological targets.

Recent advances in trifluoromethylthiolation methodology have expanded the compound's synthetic applications. Research has shown that trifluoromethylthiolation reactions can be catalyzed by dual catalytic systems involving iron(III) chloride and diphenyl selenide, enabling rapid functionalization under mild conditions. These developments have made the compound more accessible for large-scale synthetic applications and have reduced the barriers to its incorporation into complex molecular frameworks.

Materials science applications represent another significant area of current research interest. The unique electronic properties conferred by the trifluoromethyl and nitro groups make the compound suitable for developing specialty materials with specific electrical and optical characteristics. The thermal stability associated with the carbon-fluorine bonds enhances the compound's utility in high-temperature applications and harsh chemical environments.

The compound's role in developing new synthetic methodologies continues to expand as researchers explore novel reaction pathways and catalytic systems. Recent work has focused on selective functionalization strategies that can modify individual functional groups without affecting others, enabling the synthesis of complex derivatives with precise substitution patterns. These methodological advances have broad implications for synthetic organic chemistry and the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-nitro-1-phenylsulfanyl-4-(trifluoromethyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8F3NO2S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNQWMQLBEUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188167
Record name alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
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Molecular Weight

299.27 g/mol
Source PubChem
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CAS No.

346-44-1
Record name 2-Nitro-1-(phenylthio)-4-(trifluoromethyl)benzene
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Record name alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
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Record name alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
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Record name α,α,α-trifluoro-3-nitro-4-(phenylthio)toluene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene typically involves the nitration of alpha,alpha,alpha-Trifluorotoluene followed by the introduction of the phenylthio group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The subsequent introduction of the phenylthio group can be achieved through nucleophilic substitution reactions using appropriate thiolating agents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thiolating agents such as thiophenol, base catalysts like sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: Formation of alpha,alpha,alpha-Trifluoro-3-amino-4-(phenylthio)toluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Intermediate in the production of fluorinated aromatic compounds.

Biology:

  • Potential use in the development of bioactive molecules due to its unique structural features.

Medicine:

  • Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic substitution reactions, allowing for the modification of molecular targets.

Comparison with Similar Compounds

4-Aminobenzotrifluoride

  • Structure: Benzene ring with a CF₃ group and an amino (-NH₂) substituent.
  • Key Differences: The amino group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This difference significantly alters the aromatic ring’s reactivity. For example, the amino group directs electrophilic substitutions to ortho/para positions, while the nitro group directs meta substitutions.
  • Applications: Used as a pharmaceutical intermediate (e.g., leflunomide synthesis) due to its metabolic stability imparted by the CF₃ group .

3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide core with a chlorine atom and N-phenyl substituent.
  • Key Differences : The phthalimide structure includes two carbonyl groups, making it more rigid and polar than the target compound. The chlorine atom is less electron-withdrawing than CF₃, resulting in lower thermal stability.
  • Applications: A monomer for polyimides, valued for its high purity and thermal resistance .

Benzotrichloride (alpha,alpha,alpha-Trichlorotoluene)

  • Structure : Toluene derivative with a CCl₃ group.
  • Key Differences : The CCl₃ group is less electronegative than CF₃, making benzotrichloride more reactive toward hydrolysis. It is also highly toxic and volatile compared to fluorinated analogs.

Fluorinated Sulfides (e.g., α-Fluoro Sulfides)

  • Structure : Sulfur-containing compounds synthesized via fluorination of sulfanyl esters or amides.
  • Key Differences: The target’s phenylthio group could serve as a precursor to such sulfides. However, the CF₃ group in the target compound deactivates the aromatic ring, reducing susceptibility to further electrophilic reactions compared to non-fluorinated analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Reactivity Profile
alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene C₁₃H₈F₃NO₂S 299.28 CF₃, NO₂, SPh Likely crystalline solid High lipophilicity; meta-directing nitro group
4-Aminobenzotrifluoride C₇H₆F₃N 161.12 CF₃, NH₂ Crystalline solid Ortho/para-directing amino group
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Cl, Phthalimide Crystalline solid High thermal stability
Benzotrichloride C₇H₅Cl₃ 195.48 CCl₃ Volatile liquid Hydrolyzes readily; toxic

Biological Activity

Alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene (CAS Number: 346-44-1) is an organic compound characterized by its trifluoromethyl, nitro, and phenylthio substituents on a toluene backbone. Its unique structural features make it a subject of interest in medicinal chemistry and materials science due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC₁₃H₈F₃N₁O₂S
Molecular Weight299.27 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

This compound primarily interacts with glutathione , a critical antioxidant in cells. This interaction suggests that the compound may influence oxidative stress and detoxification pathways within biological systems.

Target Pathways

  • Oxidative Stress Response : The compound’s interaction with glutathione indicates a potential role in modulating cellular responses to oxidative stress.
  • Detoxification Processes : By affecting glutathione levels, it may enhance the detoxification of harmful metabolites.

Pharmacokinetics

Research indicates that this compound is one of the primary metabolites of flutamide, a drug used in prostate cancer treatment. This relationship highlights its potential implications in drug metabolism and therapeutic applications.

Case Studies and Applications

  • Medicinal Chemistry : The compound has been investigated as a precursor in the synthesis of bioactive molecules. Its unique structure allows for the development of novel pharmaceuticals targeting various diseases .
  • Antioxidant Activity : Studies suggest that compounds interacting with glutathione can exhibit antioxidant properties, which could be beneficial in therapeutic contexts where oxidative stress is a concern.
  • Industrial Applications : Due to its chemical properties, it is utilized in the production of specialty chemicals and materials with specific functionalities.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₃H₈F₃N₁O₂SUnique trifluoromethyl and phenylthio groups
4-Nitro-alpha,alpha,alpha-trifluorotolueneC₇H₄F₃N₁O₂Lacks phenylthio group; simpler structure
2-Nitro-thiophenolC₆H₅N₁O₂SContains thiol group but no trifluoromethyl
3-NitrobenzothiazoleC₇H₄N₂O₁SContains thiazole ring; different functional groups

The presence of the phenylthio group in this compound distinguishes it from other similar compounds, imparting unique chemical reactivity and potential biological activities.

Q & A

Q. What are the recommended synthetic routes for α,α,α-Trifluoro-3-nitro-4-(phenylthio)toluene, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or fluorination reactions. For example, phenylthio groups can be introduced via reaction of 4-(difluoroiodo)toluene derivatives with α-phenylthio esters under BF₃•OEt₂ and Et₃N-HF catalysis, as demonstrated in fluoro-Pummerer reactions . Optimize efficiency by controlling stoichiometry (e.g., 1:1 molar ratio of precursor to nucleophile) and using aprotic solvents like THF with triethylamine to neutralize HCl byproducts . Monitor reaction progress via TLC and isolate products via column chromatography .

Q. How should researchers characterize the structural integrity of α,α,α-Trifluoro-3-nitro-4-(phenylthio)toluene post-synthesis?

  • Methodological Answer : Use X-ray crystallography (single-crystal analysis) for unambiguous confirmation of the trifluoromethyl, nitro, and phenylthio substituent positions . Complement with spectroscopic methods:
  • ¹⁹F NMR : Identify CF₃ chemical shifts (δ ≈ -60 to -70 ppm).
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns.
  • IR Spectroscopy : Detect NO₂ stretching (~1520 cm⁻¹) and C-S bonds (~700 cm⁻¹).
    Cross-reference data with structurally analogous compounds (e.g., 4-chloro-3-nitrobenzotrifluoride) .

Q. What analytical techniques are critical for assessing purity, and how can contaminants be mitigated?

  • Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) to quantify nitroaromatic impurities. For fluorinated byproducts, use GC-MS with a DB-5 column and electron-capture detection. Purify via recrystallization (solvent: hexane/ethyl acetate) or preparative TLC. Contaminants like unreacted phenylthiols can be removed via acid-base extraction (e.g., 5% NaHCO₃ wash) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the nitro and phenylthio groups in this compound?

  • Methodological Answer : The trifluoromethyl group is a strong electron-withdrawing meta-director, favoring nitro substitution at the 3-position. NAS for the phenylthio group at the 4-position is driven by the ortho/para-directing nature of the electron-deficient aromatic ring. Computational modeling (DFT) can map charge distribution and predict reactive sites. Experimental validation via Hammett plots or isotopic labeling (e.g., ¹⁵N-nitration) may further clarify substituent effects .

Q. What are the potential competing reaction pathways when introducing the phenylthio group via NAS, and how can selectivity be controlled?

  • Methodological Answer : Competing pathways include over-fluorination (e.g., α,α-difluoro sulfides) or oxidation to sulfoxides. Control selectivity by:
  • Limiting equivalents of fluorinating agents (e.g., ≤1 eq. of 4-(difluoroiodo)toluene) .
  • Using mild oxidants (e.g., H₂O₂ in acetic acid) to suppress sulfoxide formation.
  • Adjusting temperature (e.g., 0–25°C) to slow side reactions. Monitor intermediates via in-situ ¹⁹F NMR .

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the nitro group’s reactivity in subsequent functionalization steps?

  • Methodological Answer : The CF₃ group enhances nitro group electrophilicity, facilitating reduction to amines (e.g., H₂/Pd-C) or nucleophilic displacement (e.g., with alkoxides). However, steric hindrance from CF₃ may slow meta-substitution. Compare kinetic data (e.g., rate constants for nitro displacement) with non-fluorinated analogs (e.g., 3-nitro-4-phenylthiotoluene) to isolate electronic vs. steric effects .

Q. What decomposition pathways are observed under thermal or photolytic conditions, and how can stability be improved?

  • Methodological Answer : Thermal degradation (TGA/DSC) reveals nitro group elimination (~200°C) and C-S bond cleavage (~250°C). Photolysis (UV-Vis irradiation) generates radicals detectable via EPR. Stabilize the compound by:
  • Adding radical scavengers (e.g., BHT).
  • Storing in amber vials at –20°C under inert gas.
  • Substituting the nitro group with less labile moieties (e.g., cyano) in derivative studies .

Q. How should researchers address discrepancies in reported spectral data or melting points across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent inclusion. For example:
  • Melting Points : Compare DSC thermograms of recrystallized batches (solvent: ethanol vs. acetonitrile).
  • NMR Shifts : Calibrate using internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).
    Cross-validate with high-purity commercial analogs (e.g., 4-chloro-3-nitrobenzotrifluoride) and report solvent/temperature conditions explicitly .

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